molecular formula C9H16N3O13P3 B1663321 2'-Deoxycytidine-5'-triphosphate CAS No. 2056-98-6

2'-Deoxycytidine-5'-triphosphate

Cat. No.: B1663321
CAS No.: 2056-98-6
M. Wt: 467.16 g/mol
InChI Key: RGWHQCVHVJXOKC-SHYZEUOFSA-N
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Description

Deoxycytidine triphosphate is a nucleoside triphosphate that contains the pyrimidine base cytosine. It plays a crucial role in DNA synthesis, serving as a substrate for DNA polymerase enzymes. The triphosphate group in deoxycytidine triphosphate contains high-energy phosphoanhydride bonds, which release energy upon hydrolysis, facilitating the incorporation of deoxycytidine into a newly synthesized DNA strand .

Mechanism of Action

Target of Action

2’-Deoxycytidine-5’-triphosphate (dCTP) primarily targets several enzymes, including Anaerobic ribonucleoside-triphosphate reductase , Deoxycytidine triphosphate deaminase , DNA polymerase I, thermostable , and Ribonucleoside-diphosphate reductase 2 subunit alpha . These enzymes play crucial roles in DNA synthesis and regulation, making them key targets for dCTP.

Mode of Action

dCTP interacts with its targets by serving as a substrate for DNA synthesis. It is used by DNA polymerases and reverse transcriptases to synthesize DNA . Additionally, dCTP acts as an allosteric regulator of deoxycytidylate (dCMP) deaminase , influencing the enzyme’s activity and thereby affecting DNA synthesis.

Biochemical Pathways

dCTP is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It is then deaminated to deoxyuridine monophosphate (dUMP), which is convertible to deoxythymidine triphosphate (dTTP) . This process is part of the nucleotide metabolism pathway, which is essential for DNA synthesis and repair.

Pharmacokinetics

It is known that the compound is utilized by cells for dna polymerase-catalyzed synthesis of dna .

Result of Action

The primary result of dCTP’s action is the synthesis of DNA. By serving as a substrate for DNA polymerases and reverse transcriptases, dCTP contributes to the creation of new DNA strands . This is a crucial process for cell replication and function.

Action Environment

The action of dCTP is influenced by various environmental factors within the cell. For instance, the presence of other nucleotides and enzymes can affect the efficiency of dCTP incorporation into DNA. Additionally, the pH and ion concentrations in the cellular environment can impact the stability and efficacy of dCTP .

Biochemical Analysis

Biochemical Properties

2’-dCTP plays a significant role in biochemical reactions. It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used by DNA polymerases or reverse transcriptases to synthesize DNA . It also acts as an allosteric regulator of deoxycytidylate (dCMP) deaminase .

Cellular Effects

The effects of 2’-dCTP on various types of cells and cellular processes are profound. It influences cell function by being incorporated into the DNA during replication . This incorporation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can lead to changes in gene expression by altering the DNA sequence.

Molecular Mechanism

The molecular mechanism of 2’-dCTP involves its incorporation into a newly synthesized strand of DNA by DNA polymerase enzymes . This process is driven by the energy liberated when the high-energy phosphoanhydride bonds in the triphosphate group of 2’-dCTP are hydrolyzed . The incorporation of 2’-dCTP into DNA can lead to changes in gene expression and can influence the activity of various enzymes and proteins.

Metabolic Pathways

2’-dCTP is involved in several metabolic pathways. It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . After its synthesis, 2’-dCTP can be deaminated to deoxyuridine monophosphate (dUMP), which can be converted to deoxythymidine triphosphate (dTTP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxycytidine triphosphate can be synthesized enzymatically or chemically. Enzymatic synthesis involves the use of recombinant Escherichia coli displaying nucleotide kinases on the cell surface. These bacteria catalyze the conversion of cytidine-5′-triphosphate to deoxycytidine-5′-triphosphate with high efficiency . Chemical synthesis typically involves the phosphorylation of nucleosides using phosphorus oxychloride in organic solvents like pyridine or dimethylformamide .

Industrial Production Methods: Industrial production of deoxycytidine triphosphate often employs enzymatic methods due to their higher efficiency and lower environmental impact compared to chemical methods. The process involves two sequential enzymatic phosphorylation reactions starting from deoxynucleoside monophosphates to deoxynucleoside diphosphates and finally to deoxynucleoside triphosphates .

Chemical Reactions Analysis

Types of Reactions: Deoxycytidine triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Deoxyadenosine triphosphate
  • Deoxyguanosine triphosphate
  • Deoxythymidine triphosphate

Comparison: Deoxycytidine triphosphate is unique among nucleoside triphosphates due to its pyrimidine base cytosine. While deoxyadenosine triphosphate, deoxyguanosine triphosphate, and deoxythymidine triphosphate contain purine or pyrimidine bases, deoxycytidine triphosphate specifically pairs with guanine during DNA synthesis, ensuring the fidelity of the genetic code .

Properties

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWHQCVHVJXOKC-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942755
Record name 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate)
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Molecular Weight

467.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dCTP
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2056-98-6
Record name dCTP
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Record name 2'-Deoxycytidine 5'-triphosphate
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Record name 2'-Deoxycytidine 5'-triphosphate
Source DrugBank
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Record name 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-
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Record name dCTP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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